molecular formula C6H2Br2ClFO2S B1411240 3,5-Dibromo-2-fluorobenzenesulfonyl chloride CAS No. 1805122-59-1

3,5-Dibromo-2-fluorobenzenesulfonyl chloride

Cat. No. B1411240
CAS RN: 1805122-59-1
M. Wt: 352.4 g/mol
InChI Key: FQSLFMCORLTFBW-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluorobenzenesulfonyl chloride (3,5-DBFBS) is a synthetic compound used in the synthesis of various organic compounds. It is a highly reactive compound that can be used to form a variety of different molecules. It is also an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

3,5-Dibromo-2-fluorobenzenesulfonyl chloride is widely used in synthetic organic chemistry for the synthesis of various compounds. It is used as a reagent in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of polymers and in the synthesis of organic catalysts. In addition, it is used in the synthesis of organic compounds that can be used in drug delivery systems, as well as in the synthesis of organic compounds used in photochemistry and molecular biology.

Mechanism of Action

3,5-Dibromo-2-fluorobenzenesulfonyl chloride is a highly reactive compound that can be used to form a variety of different molecules. The reaction of bromoacetyl chloride with 2-fluorobenzenesulfonic acid in an aqueous solution results in the formation of 3,5-Dibromo-2-fluorobenzenesulfonyl chloride. The reaction is exothermic and proceeds at room temperature. The product is isolated by filtration.
Biochemical and Physiological Effects
3,5-Dibromo-2-fluorobenzenesulfonyl chloride is a highly reactive compound that can be used to form a variety of different molecules. It is not known to have any direct biochemical or physiological effects on the body. However, it is important to note that the compounds formed using 3,5-Dibromo-2-fluorobenzenesulfonyl chloride may have biochemical and physiological effects, depending on the compound that is synthesized.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,5-Dibromo-2-fluorobenzenesulfonyl chloride in lab experiments is that it is a highly reactive compound that can be used to form a variety of different molecules. The reaction is exothermic and proceeds at room temperature, making it easy to carry out. Additionally, the product is easily isolated by filtration. The main limitation of using 3,5-Dibromo-2-fluorobenzenesulfonyl chloride in lab experiments is that it is a highly reactive compound and must be handled with caution.

Future Directions

The use of 3,5-Dibromo-2-fluorobenzenesulfonyl chloride in the synthesis of organic compounds has a wide range of potential applications. It can be used to synthesize pharmaceuticals, dyes, and other organic compounds. It can also be used in the synthesis of polymers, organic catalysts, and organic compounds used in drug delivery systems and photochemistry. Additionally, it can be used in the synthesis of organic compounds used in molecular biology. There is also potential for the development of new methods for the synthesis of 3,5-Dibromo-2-fluorobenzenesulfonyl chloride and the development of new applications for the compound.

properties

IUPAC Name

3,5-dibromo-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClFO2S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSLFMCORLTFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-fluorobenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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